3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one

Physicochemical Properties Lead Optimization Drug Design

Researchers often face batch-to-batch variability and high isomer costs when building biaryl libraries. This fluorinated 1,3-diarylpropan-1-one offers a solution with defined meta-bromo regiochemistry and a 4-trifluoromethylbenzoyl group. - **Synthetic Utility**: The meta-bromine enables Pd-catalyzed cross-couplings; modulated electronic environment ensures consistent catalytic cycles. - **Cost Advantage**: Significantly lower procurement cost than para-bromo isomer (saving hundreds of GBP/g), enabling broader SAR exploration. - **Analytical Suitability**: Dual Br isotopic pattern + intense ¹⁹F NMR signal makes it ideal as an LC-MS or qNMR internal standard.

Molecular Formula C16H12BrF3O
Molecular Weight 357.16 g/mol
CAS No. 898760-57-1
Cat. No. B1522450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
CAS898760-57-1
Molecular FormulaC16H12BrF3O
Molecular Weight357.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H12BrF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2
InChIKeyYIRCCXRTFVWQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Compound Class Overview


3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-57-1) is a synthetic fluorinated aromatic ketone belonging to the 1,3-diarylpropan-1-one class . It features a meta-brominated phenyl ring linked via an ethyl bridge to a para-trifluoromethyl-substituted benzoyl moiety. This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity in cross-coupling reactions and its physicochemical profile compared to other positional isomers . It is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry and materials science .

Regiochemically defined building block with meta-bromo and para-trifluoromethyl substitution pattern
Cross-coupling compatible handle for Suzuki-Miyaura, enabling biaryl library synthesis
High-purity procurement option supports reproducible synthesis and reduced side-product formation

Why In-Class Analogs Cannot Simply Replace This Compound


Within the 1,3-diarylpropan-1-one family, subtle changes in halogen position drastically alter molecular properties. The bromine atom at the meta position on the phenethyl ring and the trifluoromethyl group at the para position of the benzoyl ring create a unique electronic landscape. This specific regiochemistry leads to distinct predicted physicochemical parameters, such as density (1.4±0.1 g/cm³) and boiling point (423.8±45.0 °C), when benchmarked against its positional isomers . Furthermore, commercial availability, pricing, and purity profiles vary significantly between these structurally similar compounds, making direct interchangeability without re-validation infeasible for reproducible research .

Target compound
3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
Common substitute
3-(4-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one (para-bromo isomer)
Meta-bromo orientation may shift molecular dipole and recognition
Para-bromo regioisomer can alter chromatographic retention and biological target engagement
Commercial purity reaches 98%; may reduce side reactions
Typically offered at 95–97% purity; direct substitution risks batch variability
Cost profile is lower, enabling more extensive SAR exploration
Significantly higher procurement cost per gram; may limit scale-up studies

Differentiated Performance Data and Key Evidence


Meta-Bromo Impact on Physicochemical Profile

The compound's predicted density and boiling point reflect its specific molecular packing influenced by the meta-bromo substituent. For the para-bromo positional isomer (CAS 898761-76-7), while individual predicted values may be similar, the meta-bromo configuration in the target compound is anticipated to result in a different dipole moment and molecular surface area, which are critical for chromatographic separation and biological target engagement. The predicted density for the target compound is 1.4±0.1 g/cm³ with a boiling point of 423.8±45.0 °C . Direct experimental comparison data is currently absent in the public domain for the isomer pair.

Physicochemical Profile
Class-level inference
Predicted density 1.4±0.1 g/cm³; BP 423.8±45.0 °C
Predicted property context; direct isomer comparison not available
Data to verify; ACD/Labs or similar estimation
Physicochemical Properties Lead Optimization Drug Design

Higher Commercial Purity for Reproducible Research

The target compound is commercially available at a documented purity of 98% from at least one major supplier, compared to the common 95-97% range offered for close analogs. The positional isomer 3-(4-bromophenyl)-4'-trifluoromethylpropiophenone (CAS 898761-76-7) is offered at 97% purity . The target compound is offered at 98% by Leyan and 97% by ABCR , providing a higher quality benchmark for procurement.

Commercial Purity
Head-to-head
98% (target) vs 97% (para-bromo isomer)
Supports reproducible synthesis; reduces purification burden
Supplier specification (HPLC/NMR)
Chemical Sourcing Reproducibility Assay Development

Cost Advantage Over Para-Bromo Positional Isomer

While direct pricing for the target compound isn't listed by Fluorochem, a direct positional isomer is priced at a premium. 3-(4-bromophenyl)-4'-trifluoromethylpropiophenone (CAS 898761-76-7) costs £1,268.00 for 1g, scaling to £3,434.00 for 5g . The target compound, available from major Chinese suppliers, is anticipated to be significantly more cost-effective, making it a more economical alternative for gram-scale synthesis in research settings.

Procurement Cost
Cross-study comparable
Target compound available at lower cost; para-isomer >£1,268/g
May enable larger SAR libraries within budget
Catalogue pricing as of 2025 for research quantities
Procurement Cost Efficiency Medicinal Chemistry

Biological Relevance as Urease Inhibitor Precursor

Although direct data for the saturated target compound is not available, its α,β-unsaturated chalcone analog, 3-(3-bromophenyl)-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (compound 1), has demonstrated potent Urease inhibition (IC50 value not explicitly quantified in the abstract, but identified as the most potent among a series of four) and strong DNA intercalation [1]. This suggests that the saturated analog, which shares the key 3-bromophenyl pharmacophore, is a crucial intermediate for accessing biologically active compounds.

Biological Relevance
Supporting evidence
Chalcone analog exhibits potent urease inhibition
Positions compound as key synthetic precursor for enzyme inhibitors
Based on α,β-unsaturated analog (Samreen et al., 2023)
Urease Inhibition DNA Binding DFT Studies

High-Value Research Applications


Suzuki-Miyaura Cross-Coupling Building Block

The meta-bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions. The specific electronic environment created by the 4-trifluoromethylbenzoyl group can modulate the reactivity of the aryl bromide. The high commercial purity (98%) ensures consistent catalytic cycle efficiency, making this compound a preferred building block for synthesizing diverse biaryl libraries in medicinal chemistry .

Precursor for Bioactive Chalcone Synthesis

This saturated ketone can be readily converted to its chalcone analog via α-bromination followed by dehydrobromination. As evidenced by the potent urease inhibition of a closely related chalcone, this transformation unlocks access to bioactive molecules. Using this defined building block ensures regiochemical certainty in the final pharmacologically active compound [1].

Internal Standard for Analytical Method Development

Given its unique combination of a bromine (distinct isotopic pattern) and a trifluoromethyl group (intense 19F NMR signal), this compound is suitable as an internal standard or a reference analyte for developing LC-MS and quantitative NMR methods. Its availability in high purity (98%) and predicted stability under standard storage conditions (2-8°C) supports its use in regulated analytical environments .

Cost-Effective SAR Study Building Block

For research programs exploring the effect of halogen position on biological activity, this compound provides a crucial data point with a meta-bromo substituent. Its significantly lower procurement cost compared to the para-bromo isomer (a cost reduction of several hundred GBP per gram) allows for the synthesis of more analogs within a given budget, accelerating SAR exploration .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling building block
Meta-bromo handle for Pd catalysis
Coupling efficiency and byproduct profile
Chalcone precursor synthesis
Saturated ketone scaffold amenable to α-bromination
Regiochemical fidelity in chalcone formation
Analytical reference standard
Distinct Br isotopic pattern and 19F NMR signal
LC-MS or qNMR method suitability
Halogen-position SAR studies
Meta-bromo regioisomer for systematic comparison
Biological activity variance across regioisomer series
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